molecular formula C14H14O2 B13945728 6-Ethoxy-[1,1'-biphenyl]-3-ol

6-Ethoxy-[1,1'-biphenyl]-3-ol

Cat. No.: B13945728
M. Wt: 214.26 g/mol
InChI Key: LOYHAYGREUOIIW-UHFFFAOYSA-N
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Description

[1,1-BIPHENYL]-3-OL, 6-ETHOXY- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydroxyl group at the third position and an ethoxy group at the sixth position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- typically involves the following steps:

Industrial Production Methods

Industrial production of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Fully reduced biphenyl compounds.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Mechanism of Action

The mechanism of action of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ethoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    [1,1-BIPHENYL]-2-OL, 4-ETHOXY-: Similar structure but different positions of hydroxyl and ethoxy groups.

    [1,1-BIPHENYL]-3-OL, 4-METHOXY-: Similar structure with a methoxy group instead of an ethoxy group.

    [1,1-BIPHENYL]-4-OL, 6-ETHOXY-: Similar structure but different positions of hydroxyl and ethoxy groups.

Uniqueness

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

4-ethoxy-3-phenylphenol

InChI

InChI=1S/C14H14O2/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3

InChI Key

LOYHAYGREUOIIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)O)C2=CC=CC=C2

Origin of Product

United States

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